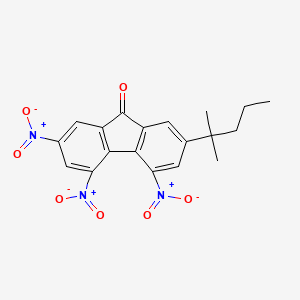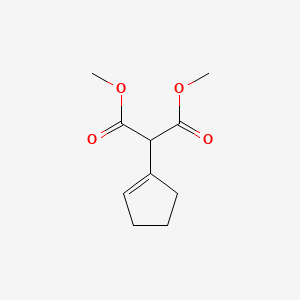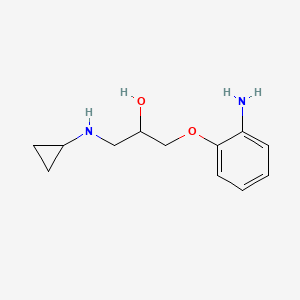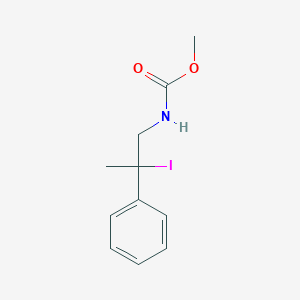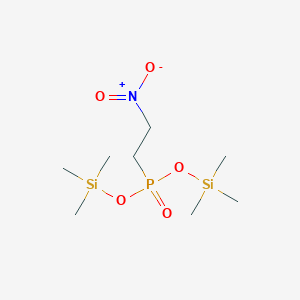
Bis(trimethylsilyl) (2-nitroethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-nitroethyl group, with two trimethylsilyl groups attached to the oxygen atoms of the phosphonate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) (2-nitroethyl)phosphonate typically involves the reaction of a phosphonate ester with bromotrimethylsilane (BTMS). The McKenna reaction is a well-known method for this transformation, where BTMS converts dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
Bis(trimethylsilyl) (2-nitroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alcohols or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphonate esters with different substituents.
科学研究应用
Bis(trimethylsilyl) (2-nitroethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Used in the production of materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of Bis(trimethylsilyl) (2-nitroethyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- Bis(trimethylsilyl) phosphite
- Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
Uniqueness
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is unique due to the presence of both the nitro and phosphonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
属性
CAS 编号 |
89873-33-6 |
|---|---|
分子式 |
C8H22NO5PSi2 |
分子量 |
299.41 g/mol |
IUPAC 名称 |
trimethyl-[2-nitroethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H22NO5PSi2/c1-16(2,3)13-15(12,8-7-9(10)11)14-17(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
BOZINBHXWLTIBW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OP(=O)(CC[N+](=O)[O-])O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
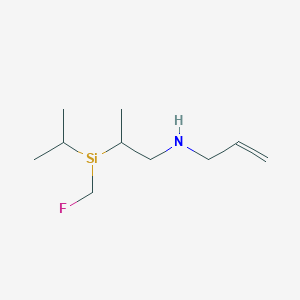
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
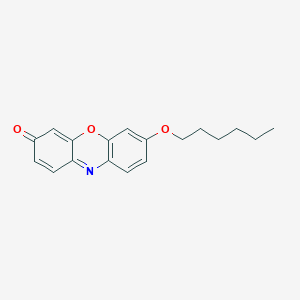
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
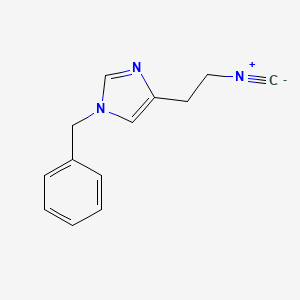
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
